molecular formula C10H11N3 B045411 3-(1H-imidazol-1-ylmethyl)aniline CAS No. 120107-85-9

3-(1H-imidazol-1-ylmethyl)aniline

Cat. No. B045411
M. Wt: 173.21 g/mol
InChI Key: HOZXQBSHRUITCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(1H-imidazol-1-ylmethyl)aniline" often involves strategies such as C–H activation and the use of chiral ligands. For example, chiral 3-(2′-imidazolinyl)anilines can be synthesized from commercially available precursors via a series of transformations including phosphorylation and metalation with palladium or nickel to afford pincer complexes (Yang et al., 2011). Another approach involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlighting methodologies for synthesizing substituted aniline derivatives for pharmaceutical applications (Shijing, 2013).

Molecular Structure Analysis

The molecular structures of these compounds and their complexes have been extensively studied using X-ray crystallography, revealing insights into their coordination environments and geometries. For instance, structures of pincer complexes with distorted-square-planar geometries have been determined, showcasing the typical coordination patterns observed in such complexes (Yang et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are notable, with applications in forming complexes that exhibit interesting electrochemical and antioxidative properties. Complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline ligands, for example, have shown significant hydroxyl and superoxide radical scavenging activities, outperforming standard antioxidants like vitamin C and mannitol (Wu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are crucial for their application in material science and medicinal chemistry. These properties are often tailored through the introduction of various functional groups and the formation of metal complexes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the versatility of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives in synthesis and applications. Their ability to act as ligands in metal complexes opens up a wide range of catalytic activities and potential applications in organic synthesis, as demonstrated in the formation of complexes with antioxidative activity (Wu et al., 2015).

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(imidazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXQBSHRUITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424305
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-ylmethyl)aniline

CAS RN

120107-85-9
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-nitrobenzyl)imidazole (0.5 g, 0.0025 mol) and palladium on charcoal (0.05 g, 10%) in dry ethanol (20 ml) was stirred under an atmosphere of hydrogen for 0.25 h. The reaction mixture was then filtered through Hyflo-supercel, and the ethanol was evaporated under reduced pressure to give a colourless oil. The oil was distilled to yield 1-(3-aminobenzyl)imidazole, b.p. 160°/0.01 mm Hg, which solidified on cooling. Recrystallisation of the solid from toluene gave the product as a white solid, m.p. 75°-76°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound from Step B above (7.64 g, 27.95 mmoles) was dissolved in methanol (148 mL) and 10% conc. H2SO4 in dioxane (v/v) (380.8 mL) was added. The solution was stirred at 25° C. for 4 h. The solution was diluted with methanol and BioRad AG® 1-X8 (OH−) resin was added until the pH was basic. The resin was filtered off and washed with methanol. The combined filtrates were evaporated to dryness and the residue was chromatographed on silica gel using 2.5% (10% conc. NH4OH in methanol)-dichloromethane as the eluant to give the title compound (4.36 g, 90%): CIMS: m/z 174.25 (MH+); δH (CDCl3), 3.44 (2H, bs, NH2), 5.02 (2H, s, CH2-Im), 6.39 (1H, s, Im-H5), 6.55 (1H, d, Ar—H4), 6.62 (1H, dd, Ar—H5), 6.91 (1H, s, Im-H4), 7.07 (1H, s, Ar—H2), 7.13 (1H, m, Ar—H6) and 7.54 ppm (1H, s, Im-H2); δC (CDCl3) CH2: 50.8; CH: 113.4, 114.8, 117.2, 119.5, 129.8, 130.0, 137.7; C, 137.6, 147.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
380.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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